

Pemigatinib Technical Support Center: Understanding the Impact of TP53 Co-mutations

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Pemigatinib	
Cat. No.:	B609903	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the influence of TP53 co-mutations on the clinical response to **Pemigatinib** in FGFR-altered solid tumors. The following frequently asked questions (FAQs) and troubleshooting guides are based on data from key clinical trials to aid in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the established impact of TP53 co-mutations on the efficacy of **Pemigatinib** in patients with FGFR-altered cancers?

A1: Clinical data strongly indicates that co-occurring TP53 mutations are associated with a lack of response to **Pemigatinib** in patients with FGFR-altered solid tumors. The phase 2 FIGHT-207 basket trial, which evaluated **Pemigatinib** across various solid tumors with FGFR1-3 alterations, reported this negative correlation. While a direct comparison of response rates between TP53-mutated and TP53-wildtype cohorts is not detailed in the primary report, the study highlights that TP53 co-alterations were predominantly found in patients who did not respond to the treatment.

Q2: Is there quantitative data to support the association between TP53 co-mutations and poor response to **Pemigatinib**?

A2: Yes, an analysis from the FIGHT-207 trial provides quantitative evidence supporting this association. In the cohorts of patients with FGFR fusions/rearrangements and activating



mutations, TP53 co-alterations were identified in a significant portion of the non-responders.

Table 1: Prevalence of TP53 Co-alterations in Responders vs. Non-Responders to **Pemigatinib** in the FIGHT-207 Trial (Cohorts A+B)

Patient Group	Number of Patients	Percentage with TP53 Co- alteration
Non-Responders	53	43%
Responders	15	Data not specified

Data from an abstract of the FIGHT-207 study. Cohort A: FGFR1-3 fusions/rearrangements; Cohort B: FGFR1-3 activating non-kinase domain mutations.

This finding underscores the importance of assessing TP53 status when evaluating potential candidates for **Pemigatinib** therapy.

Q3: What are the overall efficacy outcomes for **Pemigatinib** in the patient populations studied in key clinical trials?

A3: The FIGHT-207 and FIGHT-202 trials provide overall efficacy data for **Pemigatinib** in patients with FGFR-altered tumors. It is important to note that the data presented in these tables is for the overall study cohorts and is not stratified by TP53 mutation status. The negative impact of TP53 co-mutations is a key factor to consider when interpreting these results for individual patients.

Table 2: Efficacy of **Pemigatinib** in the FIGHT-207 Trial (Cohorts A and B)



Efficacy Endpoint	Cohort A (FGFR Fusions/Rearrangements)	Cohort B (Activating Non- Kinase Domain Mutations)
Objective Response Rate (ORR)	26.5%	9.4%
Median Progression-Free Survival (PFS)	4.5 months	3.7 months
Median Overall Survival (OS)	17.5 months	11.4 months
Median Duration of Response (DOR)	7.8 months	6.9 months

Source: Rodón, J., et al. Nature Medicine, 2024.[1][2]

Table 3: Final Efficacy Results of **Pemigatinib** in the FIGHT-202 Trial (Cohort A: FGFR2 Fusions/Rearrangements in Cholangiocarcinoma)

Efficacy Endpoint	Outcome
Objective Response Rate (ORR)	37.0%
Median Progression-Free Survival (PFS)	7.0 months
Median Overall Survival (OS)	17.5 months
Median Duration of Response (DOR)	9.1 months

Source: Vogel, A., et al. ESMO Open, 2024.[3]

Troubleshooting Guide

Issue: A patient with a known FGFR fusion is not responding to **Pemigatinib** therapy.

Potential Cause: The presence of a co-occurring TP53 mutation is a likely mechanism of primary resistance to **Pemigatinib**.

Troubleshooting Steps:



- Review Genomic Profiling Data: If not already performed, conduct comprehensive genomic profiling on the tumor tissue to assess the TP53 mutation status.
- Consider Alternative Pathways:TP53 mutations can lead to genomic instability and the activation of alternative survival pathways that bypass the effects of FGFR inhibition.
- Evaluate for Other Resistance Mechanisms: While TP53 co-mutation is a key factor, other
 mechanisms of primary or acquired resistance should also be investigated, such as
 alterations in downstream signaling pathways (e.g., PI3K/AKT/mTOR) or the emergence of
 secondary FGFR mutations.

Experimental Protocols

Methodology for Detection of FGFR and TP53 Alterations

The clinical trials investigating **Pemigatinib** have primarily utilized Next-Generation Sequencing (NGS) for the identification of genomic alterations.

- Tissue-Based NGS:
 - Assay: The FoundationOne®CDx assay is a comprehensive genomic profiling test approved as a companion diagnostic for **Pemigatinib**.
 - Methodology: This assay uses targeted high-throughput hybridization-based capture technology to analyze DNA extracted from formalin-fixed, paraffin-embedded (FFPE) tumor tissue. It can detect substitutions, insertions and deletions (indels), copy number alterations (CNAs), and select gene rearrangements in a panel of cancer-related genes, including FGFR1, FGFR2, FGFR3, and TP53.
- Liquid Biopsy (ctDNA Analysis):
 - Assay: Circulating tumor DNA (ctDNA) analysis, such as the Guardant360® assay, can be used for non-invasive detection of genomic alterations from a blood sample.
 - Methodology: These assays detect cell-free ctDNA shed from tumors into the bloodstream.
 They employ NGS to identify various types of alterations, including single nucleotide variants (SNVs), indels, copy number amplifications, and fusions. This method is



particularly useful for monitoring the emergence of resistance mutations over the course of treatment.

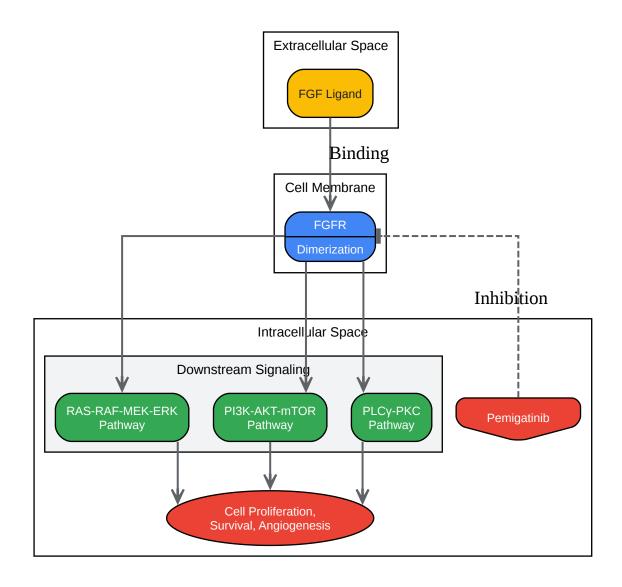
Methodology for Assessment of Treatment Response

The efficacy of **Pemigatinib** in clinical trials is assessed using standardized criteria:

- Response Evaluation Criteria in Solid Tumors (RECIST v1.1): This is the standard guideline for evaluating changes in tumor burden in solid tumors in response to therapy.
 - Objective Response Rate (ORR): The proportion of patients with a complete or partial response.
 - Progression-Free Survival (PFS): The length of time during and after treatment that a
 patient lives with the disease but it does not get worse.
 - Overall Survival (OS): The length of time from the start of treatment that a patient is still alive.
 - Duration of Response (DOR): The time from the initial response to the treatment until disease progression or death.

Visualizations

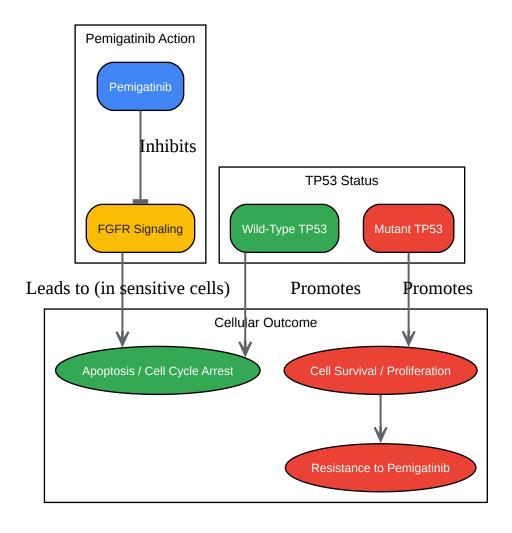




Click to download full resolution via product page

Caption: FGFR Signaling Pathway and Mechanism of Action of Pemigatinib.

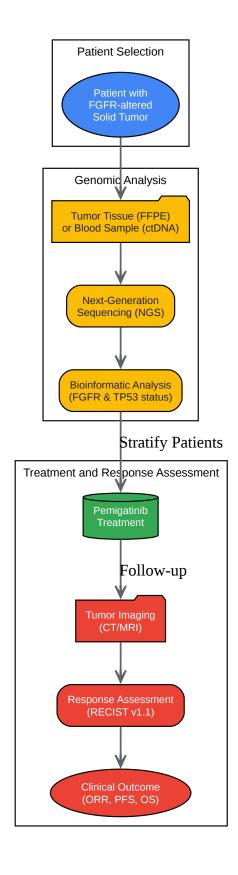




Click to download full resolution via product page

Caption: Logical Relationship of TP53 Status to **Pemigatinib** Resistance.





Click to download full resolution via product page

Caption: Experimental Workflow for Analyzing **Pemigatinib** Response.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. f.oaes.cc [f.oaes.cc]
- 2. onclive.com [onclive.com]
- 3. An open-label study of pemigatinib in cholangiocarcinoma: final results from FIGHT-202 -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pemigatinib Technical Support Center: Understanding the Impact of TP53 Co-mutations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609903#impact-of-tp53-co-mutations-on-pemigatinib-response]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com